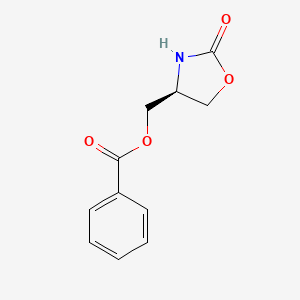

(4S)-4-(Benzoyloxymethyl)oxazolidine-2-one

Description

(4S)-4-(Benzoyloxymethyl)oxazolidine-2-one is a chiral oxazolidinone derivative characterized by a benzoyloxymethyl substituent at the 4-position of the oxazolidine ring. This compound belongs to a class of heterocyclic molecules widely utilized in asymmetric synthesis, pharmaceutical intermediates, and chiral auxiliaries due to their rigid bicyclic structure and stereochemical control . The (4S) stereochemistry ensures precise spatial orientation of functional groups, critical for enantioselective reactions.

Properties

IUPAC Name |

[(4R)-2-oxo-1,3-oxazolidin-4-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-10(8-4-2-1-3-5-8)15-6-9-7-16-11(14)12-9/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOQUJMFWHMHRA-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)COC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)O1)COC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-(Benzoyloxymethyl)oxazolidine-2-one typically involves the reaction of a chiral amino alcohol with a benzoyl chloride derivative under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of oxazolidinone derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the desired product, such as recrystallization or chromatography .

Types of Reactions:

Oxidation: Oxazolidinone derivatives can undergo oxidation reactions, often leading to the formation of N-oxides.

Reduction: Reduction of oxazolidinones can yield amino alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom of the oxazolidinone ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of amino alcohols.

Substitution: Formation of substituted oxazolidinones.

Scientific Research Applications

(4S)-4-(Benzoyloxymethyl)oxazolidine-2-one has several applications in scientific research:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.

Biology: Investigated for its potential antibacterial properties, particularly against gram-positive bacteria.

Medicine: Explored as a scaffold for the development of new antibiotics and other therapeutic agents.

Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals

Mechanism of Action

The mechanism of action of (4S)-4-(Benzoyloxymethyl)oxazolidine-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This is achieved by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex for protein synthesis. This action is similar to that of other oxazolidinone antibiotics .

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Oxazolidinones exhibit diverse biological and chemical properties depending on substituents at the 3-, 4-, and 5-positions. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

*Calculated based on analogous compounds. †Inferred from similar benzoyl-containing oxazolidinones in .

Key Differences

Substituent Reactivity: The benzoyloxymethyl group in the target compound introduces ester functionality, enhancing susceptibility to hydrolysis compared to ether-linked benzyl groups in (S)-4-benzyl-2-oxazolidinone . 3-Hexanoyl in provides a long alkyl chain, improving lipophilicity for organometallic reactions, whereas 5-carboxylic acid in enables peptide coupling.

Stereochemical Impact :

- The (4S) configuration ensures consistent spatial arrangement across derivatives, critical for enantioselectivity. For example, (4S)-4-benzyl derivatives in achieve >99% ee in asymmetric catalysis.

Research Findings

- Synthetic Utility: Oxazolidinones with bulky substituents (e.g., benzyl, hexanoyl) stabilize transition states in aldol and Michael additions, as demonstrated in .

- Thermodynamic Stability: Methyl or dimethyl groups at the 5-position (e.g., ) increase ring rigidity, reducing conformational flexibility and improving catalytic turnover .

- Biomedical Relevance: Derivatives like (4S)-4-[(4R)-4-(benzyloxycarbonylamino)pentyl]oxazolidine-2-one () are intermediates in peptidoglycan synthesis, highlighting their role in antibiotic development.

Biological Activity

(4S)-4-(Benzoyloxymethyl)oxazolidine-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This oxazolidinone derivative is structurally characterized by the presence of a benzoyloxymethyl group, which may influence its interaction with biological targets. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 219.21 g/mol. The compound features a chiral center at the 4-position, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have shown that oxazolidinones possess significant antimicrobial properties. The mechanism often involves inhibition of bacterial protein synthesis by binding to the ribosomal subunit. For instance, related compounds have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.

Anticancer Activity

Recent investigations into the anticancer properties of oxazolidinones suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial activity of various oxazolidinones, including this compound. The results indicated that this compound significantly inhibited the growth of both methicillin-resistant and sensitive strains of Staphylococcus aureus.

- Anticancer Mechanism : In a separate study, the effects of this compound on human cancer cell lines were assessed. The compound was found to induce cell cycle arrest and promote apoptosis in breast cancer cells through the activation of intrinsic apoptotic pathways.

- Inflammatory Response Modulation : Research highlighted the role of this compound in modulating inflammatory responses in macrophages. The compound reduced the secretion of pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Ribosomal Binding : Similar to other oxazolidinones, it likely binds to the 50S ribosomal subunit, inhibiting protein synthesis in bacteria.

- Apoptosis Induction : In cancer cells, it may trigger mitochondrial pathways leading to caspase activation and subsequent cell death.

- Cytokine Modulation : By influencing signaling pathways in immune cells, it can alter cytokine production and reduce inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.